molecular formula C19H22N2O3 B5363341 N-(4-Acetylamino-phenyl)-4-butoxy-benzamide

N-(4-Acetylamino-phenyl)-4-butoxy-benzamide

Cat. No.: B5363341
M. Wt: 326.4 g/mol
InChI Key: KUPGXFKFKAZHAN-UHFFFAOYSA-N
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Description

N-(4-Acetylamino-phenyl)-4-butoxy-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a butoxy group and a benzamide moiety

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-4-13-24-18-11-5-15(6-12-18)19(23)21-17-9-7-16(8-10-17)20-14(2)22/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGXFKFKAZHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylamino-phenyl)-4-butoxy-benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-acetylaminophenol. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylamino-phenyl)-4-butoxy-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include quinones (from oxidation), amines or alcohols (from reduction), and substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

N-(4-Acetylamino-phenyl)-4-butoxy-benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical formulations

Mechanism of Action

The mechanism of action of N-(4-Acetylamino-phenyl)-4-butoxy-benzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the butoxy and benzamide groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-Acetylamino-phenyl)-4-butoxy-benzamide is unique due to its specific structural features, such as the butoxy group, which can influence its chemical reactivity and biological activity.

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